5-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]pyridine-2-carboxamide
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Overview
Description
5-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amide group and a 2-(2-methylcyclohexyl)oxyacetyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-(2-Methylcyclohexyl)oxyacetic acid: This intermediate is synthesized by reacting 2-methylcyclohexanol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(2-Methylcyclohexyl)oxyacetyl chloride: The acid intermediate is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 2-Aminopyridine-2-carboxamide: The acyl chloride is reacted with 2-aminopyridine-2-carboxamide in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the cyclohexyl ring or the pyridine ring.
Reduction: Reduced forms of the amide group or the pyridine ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-2-carboxamide: A precursor in the synthesis of the target compound.
2-(2-Methylcyclohexyl)oxyacetic acid: An intermediate in the synthetic route.
N-(2-Pyridyl)acetamide: A structurally related compound with similar chemical properties.
Uniqueness
5-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 2-(2-methylcyclohexyl)oxyacetyl moiety makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[[2-(2-methylcyclohexyl)oxyacetyl]amino]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-4-2-3-5-13(10)21-9-14(19)18-11-6-7-12(15(16)20)17-8-11/h6-8,10,13H,2-5,9H2,1H3,(H2,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAYARKRHSZHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCC(=O)NC2=CN=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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